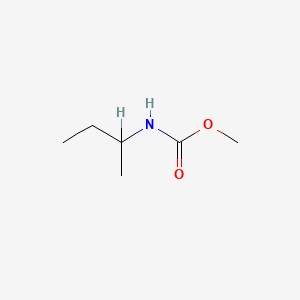

methyl N-butan-2-ylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

39076-02-3 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

methyl N-butan-2-ylcarbamate |

InChI |

InChI=1S/C6H13NO2/c1-4-5(2)7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8) |

InChI Key |

OZXBLDXVIIDKNA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl N Butan 2 Ylcarbamate

Classical Synthetic Routes to Methyl N-butan-2-ylcarbamate

Traditional methods for synthesizing carbamates, including this compound, have relied on well-established but often hazardous chemical transformations.

Phosgene-Derived Strategies (e.g., Phosgenation of Amines followed by Alcoholysis)

The use of phosgene (B1210022) (COCl₂) or its safer liquid equivalent, triphosgene, represents a conventional route to carbamates. This strategy typically involves a two-step process. First, the amine, in this case, sec-butylamine (B1681703), is reacted with phosgene to form an isocyanate intermediate, sec-butyl isocyanate. This isocyanate is then subsequently treated with an alcohol, methanol (B129727), in a process called alcoholysis to yield the final carbamate (B1207046) product, this compound. acs.org The high reactivity of phosgene makes this a versatile method, but its extreme toxicity necessitates stringent safety precautions. acs.org

A variation of this method is salt phosgenation, where the amine is first converted to its hydrochloride or carbonate salt before reacting with phosgene. acs.org This can sometimes offer milder reaction conditions. acs.org

Non-Phosgene Carbonylation Approaches (e.g., using Carbon Monoxide and Oxidants)

To circumvent the hazards associated with phosgene, non-phosgene carbonylation methods have been developed. One such approach is the oxidative carbonylation of amines. ionike.com In this process, an amine, an alcohol, carbon monoxide (CO), and an oxidant are reacted in the presence of a catalyst. For the synthesis of this compound, this would involve the reaction of sec-butylamine, methanol, and CO in the presence of an oxidizing agent. ufl.edu

Various catalytic systems have been explored for this transformation, often involving transition metals like palladium. ionike.commdpi.com For instance, a PdI₂-based catalyst has been shown to be effective for the oxidative carbonylation of diols to cyclic carbonates, a related transformation. mdpi.com The reaction proceeds through the formation of a carbamoyl-metal intermediate. ncl.res.in While this method avoids the use of phosgene, it often requires high pressures of toxic carbon monoxide gas. scholaris.ca

Reactions Involving Isocyanates and Alcohols

The direct reaction of an isocyanate with an alcohol is a straightforward and common method for carbamate synthesis. To produce this compound, sec-butyl isocyanate would be reacted with methanol. This reaction is typically carried out under anhydrous conditions in an inert solvent. The process is generally high-yielding and preserves the stereochemistry of the chiral sec-butyl group. However, the main challenge lies in the handling of isocyanates, which are toxic and moisture-sensitive.

The kinetics of the reaction between phenyl isocyanate and butan-1-ol have been studied, revealing both non-catalytic and autocatalytic pathways. researchgate.net The reaction rate is influenced by the solvent's dielectric constant and hydrogen bonding capabilities. researchgate.net

Transesterification of Dimethyl Carbonate with Amines

Dimethyl carbonate (DMC) has emerged as a green and non-toxic alternative to phosgene for carbamate synthesis. unlp.edu.armdpi.com The reaction of an amine with DMC to form a carbamate is a type of transesterification. researchgate.net For the synthesis of this compound, sec-butylamine would be reacted with dimethyl carbonate. unlp.edu.arcore.ac.uk

This reaction can be catalyzed by bases. unlp.edu.ar In the absence of a base, a mixture of methylation and carboxymethylation products can be formed, but in the presence of a base, the formation of the carbamate is favored. unlp.edu.ar The reaction can be carried out at the reflux temperature of DMC or at higher temperatures in an autoclave. unlp.edu.ar The use of supercritical carbon dioxide (scCO₂) as a solvent can influence the reaction's conversion and selectivity. core.ac.uk

Table 1: Comparison of Classical Synthetic Routes

| Synthetic Route | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Phosgene-Derived | sec-Butylamine, Phosgene, Methanol | High reactivity, Versatile | Use of highly toxic phosgene |

| Non-Phosgene Carbonylation | sec-Butylamine, Methanol, CO, Oxidant | Avoids phosgene | Requires high pressure of toxic CO |

| Isocyanate and Alcohol Reaction | sec-Butyl isocyanate, Methanol | High yield, Preserves stereochemistry | Isocyanates are toxic and moisture-sensitive |

| Transesterification of DMC | sec-Butylamine, Dimethyl Carbonate | Uses non-toxic, green reagent | May require a catalyst and specific conditions for selectivity |

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for synthesizing carbamates.

Catalytic Synthesis Protocols (e.g., Metal-Catalyzed Carbonylation, Organocatalysis)

Catalytic methods play a crucial role in developing greener synthetic routes by enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Metal-Catalyzed Carbonylation: As mentioned in the non-phosgene approaches, transition metal catalysts are central to many carbonylation reactions. sioc-journal.cn Palladium-based catalysts, for example, have been extensively studied for the oxidative carbonylation of amines. ionike.commdpi.com Research has also explored the use of other metals and catalyst systems to improve efficiency and reduce the need for harsh conditions. ufl.edu The development of heterogeneous catalysts is also a key area of interest, as they can be more easily separated and recycled, further enhancing the sustainability of the process. ionike.com

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in green chemistry. nih.gov For carbamate synthesis, organocatalysts can offer a metal-free alternative. scholaris.ca For instance, the reaction of amines with carbon dioxide can be facilitated by organocatalysts to form carbamic acids, which can then be converted to carbamates. scholaris.ca While specific examples for this compound are not abundant in the provided results, the principles of organocatalysis, such as the use of chiral amines or other small molecules to catalyze the reaction, could be applied to its synthesis. rsc.orgmdpi.combeilstein-journals.org

Table 2: Summary of Green Chemistry Approaches

| Approach | Catalyst Type | Key Principles | Potential Advantages |

|---|---|---|---|

| Metal-Catalyzed Carbonylation | Transition metals (e.g., Pd) | Catalytic cycles enabling carbonylation with CO or CO surrogates | High efficiency and selectivity, potential for milder conditions |

| Organocatalysis | Small organic molecules | Metal-free catalysis, activation of substrates through various non-covalent interactions | Avoids heavy metal contamination, often uses readily available and less toxic catalysts |

Solvent-Free and Atom-Economical Transformations

The synthesis of carbamates, including this compound, is traditionally reliant on methods that often involve hazardous reagents like phosgene and produce significant waste. unive.it Modern synthetic chemistry emphasizes the principles of green chemistry, prioritizing solvent-free reaction conditions and high atom economy. Atom economy refers to the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

A prominent atom-economical and greener route to carbamates involves the use of dimethyl carbonate (DMC) as a carbonylating agent. unive.itionike.com DMC is an environmentally benign reagent, known for its low toxicity and high biodegradability. core.ac.uk The reaction of sec-butylamine with dimethyl carbonate can yield this compound and methanol as the only byproduct. This reaction can be catalyzed by various systems, including Brønsted acids and solid catalysts, and can often be performed without any additional solvent. rsc.org

Another highly atom-economical approach is the reaction between urea (B33335) derivatives and organic carbonates. ionike.com For instance, the reaction of a disubstituted urea with dimethyl carbonate can produce the desired carbamate with 100% atom efficiency, as the amine byproduct can theoretically be recycled. ionike.comionike.com Research by Guo et al. demonstrated the use of a La₂O₃/SiO₂ catalyst for the solvent-free synthesis of various carbamates from ureas and DMC, achieving excellent yields. ionike.com While not specific to this compound, this methodology is broadly applicable.

These solvent-free and atom-economical methods not only reduce environmental impact by eliminating hazardous solvents and byproducts but also simplify purification processes, making them attractive for industrial-scale production.

Table 1: Representative Catalyst Systems for Solvent-Free Carbamate Synthesis

| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| La₂O₃/SiO₂ | Dicyclohexyl Urea + DMC | 150 | 6 | >95% Yield | ionike.com |

| H₂SO₄-SiO₂ | Octylamine + DMC | 90 | 24 | 91% Conversion | rsc.org |

| Zinc Acetate | Aniline (B41778) + DMC | 180 | 4 | 86% Conversion | core.ac.uk |

| None (Catalyst-free) | Various Amines + CS₂ + Alkyl Halides | Room Temp | 0.5-3 | 90-98% Yield* | organic-chemistry.org |

Note: This reference pertains to dithiocarbamates, but illustrates a highly efficient solvent-free principle.

Utilization of Renewable Feedstocks and Bio-based Reagents

The transition towards a sustainable chemical industry involves replacing fossil-based feedstocks with renewable alternatives. heraeus-precious-metals.comabiosus.org The synthesis of this compound can be envisioned from entirely renewable resources. Lignocellulosic biomass, a non-edible and abundant resource, can be processed to yield various platform chemicals. nih.goviiasa.ac.at

The key components for synthesizing this compound are sec-butylamine and a methylating/carbonylating agent, typically derived from methanol and carbon monoxide or CO₂.

Bio-based sec-butylamine: While not yet commercially widespread, pathways to produce amines from biomass are under active research. Fermentation routes or the catalytic amination of bio-derived ketones like methyl ethyl ketone (which can be produced from 2,3-butanediol (B46004) from biomass fermentation) represent potential future sources. nih.gov

Renewable Methanol and Dimethyl Carbonate (DMC): Methanol can be produced sustainably via the hydrogenation of CO₂, a greenhouse gas and renewable C1 source. researchgate.net DMC, a green reagent, can in turn be synthesized from this renewable methanol. researchgate.net

Furthermore, direct carbonylation of amines using CO₂ is an area of intense research. researchgate.net This approach is highly attractive as it utilizes a cheap, non-toxic, and abundant renewable feedstock. nih.gov Catalytic systems, often based on metal oxides, are being developed to facilitate the reaction of amines, CO₂, and alcohols to form carbamates under mild conditions, avoiding the need for pre-synthesized reagents like DMC. researchgate.net Recent work has also highlighted the synthesis of carbamates using bio-based carbonates derived from wood components, such as 4-propylcatechol (B1198796) carbonate. researchgate.net

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for chemical synthesis. mdpi.comrsc.org These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous materials, and the potential for straightforward automation and scaling up. vapourtec.com

The synthesis of carbamates is well-suited to flow chemistry. core.ac.uk Continuous processes for the methoxycarbonylation of amines using dimethyl carbonate (DMC) have been successfully developed. For example, a continuous-flow process for producing methyl phenylcarbamate from aniline and DMC has been demonstrated using a packed-bed reactor with a zinc-based catalyst. core.ac.uk This system achieved high conversion (98%) and selectivity (97%) with a short residence time. core.ac.uk

This approach can be directly adapted for the continuous synthesis of this compound. A solution of sec-butylamine in excess DMC would be pumped through a heated tube reactor containing a solid catalyst. The product would emerge continuously from the reactor, simplifying downstream processing. This method allows for sustained production and can be more efficient and safer than traditional batch methods, particularly for exothermic reactions.

Table 2: Illustrative Parameters for Continuous Flow Synthesis of this compound

| Catalyst | Temperature (°C) | Pressure (bar) | Residence Time (min) | Aniline Conversion (%) | Carbamate Selectivity (%) | Reference (Analogous Reaction) |

|---|---|---|---|---|---|---|

| Zn(OAc)₂ on Al₂O₃ | 200 | 70 | 10 | 98 | 97 | core.ac.uk |

Stereoselective Synthesis of Enantiopure this compound

The butan-2-yl group in this compound contains a chiral center, meaning the compound exists as a pair of non-superimposable mirror images called enantiomers: (R)-methyl N-butan-2-ylcarbamate and (S)-methyl N-butan-2-ylcarbamate. For many applications, particularly in pharmaceuticals and agrochemicals, only one enantiomer exhibits the desired biological activity. Therefore, methods to synthesize a single, pure enantiomer (enantiopure synthesis) are of critical importance.

Chiral Auxiliary-Mediated Synthesis Strategies

One established method for asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. york.ac.uk After the key bond-forming step, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

For the synthesis of an enantiopure carbamate, a common strategy involves reacting racemic sec-butylamine with a chiral chloroformate. The chiral chloroformate can be prepared from an enantiopure alcohol, such as 8-phenylmenthol or trans-2-phenylcyclohexanol. wikipedia.org The reaction produces a mixture of two diastereomers. Since diastereomers have different physical properties, they can be separated using standard techniques like chromatography or crystallization. Once separated, the desired diastereomer is treated to cleave the chiral auxiliary, yielding the enantiopure this compound. While effective, this method requires stoichiometric amounts of the chiral auxiliary and involves additional protection and deprotection steps.

Asymmetric Catalysis for N-butan-2-ylcarbamate Formation

Asymmetric catalysis is a more efficient approach where a small, substoichiometric amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.govbeilstein-journals.org This field has been dominated by transition-metal catalysis and, more recently, by organocatalysis. nih.gov

Direct asymmetric synthesis of the carbamate bond is challenging. A more common and practical strategy is the asymmetric synthesis of the chiral precursor, sec-butylamine, followed by a standard carbamoylation reaction. Asymmetric hydrogenation or reductive amination of 2-butanone (B6335102) using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, or a chiral organocatalyst) can produce enantiomerically enriched (R)- or (S)-sec-butylamine. This enantiopure amine can then be readily converted to this compound by reacting it with methyl chloroformate or dimethyl carbonate, a reaction that does not affect the existing stereocenter.

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other, slower-reacting enantiomer in excess.

An effective method for obtaining enantiopure sec-butylamine is through enzymatic kinetic resolution. tandfonline.comtandfonline.comnih.gov Enzymes are highly selective chiral catalysts. Specifically, ω-transaminases (ω-TAs) have been shown to be highly effective in the kinetic resolution of racemic sec-butylamine. tandfonline.comnih.gov In this process, the ω-TA enzyme, often from microorganisms like Vibrio fluvialis or Bacillus thuringiensis, selectively deaminates one enantiomer (e.g., the (S)-enantiomer) to 2-butanone. tandfonline.com The unreacted (R)-sec-butylamine is thus left behind with very high enantiomeric excess (ee). nih.gov To drive the reaction to completion, the 2-butanone byproduct can be removed under reduced pressure. tandfonline.com The resulting enantiopure (R)-sec-butylamine can then be isolated and converted to (R)-methyl N-butan-2-ylcarbamate.

Table 3: Enzymatic Kinetic Resolution of Racemic sec-Butylamine

| Enzyme Source | Substrate (Amine Donor) | Amino Acceptor | Reaction Time (h) | Enantiomeric Excess (ee) of (R)-sec-butylamine (%) | Reference |

|---|---|---|---|---|---|

| Vibrio fluvialis JS17 | rac-sec-butylamine (20 mM) | Pyruvate | 12 | 94.7 | tandfonline.comtandfonline.comnih.gov |

| Klebsiella pneumoniae JS2F | rac-sec-butylamine | Pyruvate | 24 | >99 | tandfonline.com |

Chemo-Enzymatic Approaches to Chiral Carbamate Synthesis

The synthesis of enantiomerically pure chiral carbamates, such as the (R) or (S) enantiomers of this compound, often employs chemo-enzymatic strategies. These methods combine the high selectivity of biocatalysts with the broad applicability of chemical reactions. A primary approach involves the enzymatic kinetic resolution of racemic butan-2-amine, followed by a chemical step to form the carbamate.

Enzymes, particularly lipases and transaminases, are highly effective for resolving racemic amines. Lipases, such as Candida antarctica Lipase B (CaLB), are widely used to selectively acylate one enantiomer of the amine, leaving the other enantiomer unreacted and in high enantiomeric excess. bme.huresearchgate.net For example, in a typical kinetic resolution, racemic butan-2-amine is reacted with an acylating agent in the presence of CaLB. The enzyme preferentially catalyzes the acylation of one enantiomer (e.g., the (R)-enantiomer), producing an amide, while the (S)-butan-2-amine remains largely unreacted. researchgate.net The slower reacting enantiomer can then be separated from the acylated product and used in subsequent chemical synthesis. The choice of acyl donor can significantly impact the reaction's efficiency and selectivity. bme.huresearchgate.net

Similarly, ω-transaminases (ω-TAs) can be used for the kinetic resolution of racemic amines. scispace.commdpi.com An (S)-specific transaminase, for instance, will selectively convert the (S)-enantiomer of butan-2-amine to 2-butanone by transferring the amino group to a keto-acid acceptor like pyruvate. scispace.com This leaves the (R)-enantiomer of butan-2-amine untouched, which can then be isolated. scispace.com

Once the desired enantiomer of butan-2-amine is obtained in high purity, the "chemo" part of the strategy is implemented. The enantiopure amine is reacted with a suitable methylating-carbonylating agent to form the final this compound. Common reagents for this step include methyl chloroformate or dimethyl carbonate (DMC). wikipedia.orgresearchgate.net The reaction with methyl chloroformate is a classic and efficient method for forming the carbamate linkage. wikipedia.org

Table 1: Examples of Enzymatic Kinetic Resolution of Secondary Amines

| Enzyme | Amine Substrate | Acylating Agent/Amino Acceptor | Key Finding | Reference |

| Lipase B from Candida antarctica (CaLB) | (±)-1-phenylethylamine | Diisopropyl malonate | Excellent acylating agent for lipase-catalyzed kinetic resolutions. | bme.hu |

| Novozym 435 (immobilized CaLB) | (±)-2-amino-4-phenyl-butane | Lauric acid | High enantioselectivity (>99.5% ee) for both remaining amine and amide. | researchgate.net |

| ω-Transaminase from Bacillus megaterium | (±)-sec-butylamine | Pyruvate | Resolution of racemic amine to yield (R)-sec-butylamine. | scispace.com |

| ω-Transaminase from Vibrio fluvialis | (S)-α-methylbenzylamine | Pyruvate | Equilibrium constant favors product formation, but challenges exist for asymmetric synthesis. | mdpi.com |

Mechanistic Elucidation of this compound Formation Reactions

Understanding the reaction mechanism for the formation of this compound is crucial for optimizing synthetic protocols. The most common synthetic routes involve the reaction of butan-2-amine with reagents like methyl chloroformate, or dimethyl carbonate, or a combination of carbon dioxide and a methylating agent. The mechanism generally involves nucleophilic attack of the amine on a carbonyl carbon.

Detailed Reaction Pathway Analysis (e.g., Transition State Profiling)

The formation of this compound from butan-2-amine and methyl chloroformate proceeds through a nucleophilic acyl substitution mechanism. The reaction pathway can be detailed as follows:

Nucleophilic Attack: The nitrogen atom of butan-2-amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of methyl chloroformate.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbonyl carbon is bonded to the amine nitrogen, the methyl ester oxygen, a chlorine atom, and the original carbonyl oxygen (which now carries a negative charge).

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom re-forms the C=O double bond, leading to the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻).

Deprotonation: The resulting product is a protonated carbamate. A base, which can be another molecule of butan-2-amine or an added scavenger base (like triethylamine (B128534) or pyridine), removes the proton from the nitrogen atom to yield the final, neutral this compound and an ammonium (B1175870) salt byproduct.

Computational studies using Density Functional Theory (DFT) on analogous carbamate formation reactions have been used to map the potential energy surface of the reaction. nih.govmdpi.com These studies help in visualizing the structure of the transition state for the formation and breakdown of the tetrahedral intermediate. rsc.org For example, in the reaction involving CO₂ and an amine, computational analysis suggests a concerted pathway where a base activates and deprotonates the amine nucleophile during the carboxylation transition state is most likely. rsc.org

Kinetic Studies of Synthetic Transformations and Rate-Determining Steps

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the formation of carbamates from amines, the rate law is often found to be dependent on the concentrations of both the amine and the acylating agent. researchgate.net

For the reaction of an amine (R₂NH) with carbon dioxide, the rate law can be expressed as: rate = k_amine[R₂NH][CO₂] + k_amine'[R₂NH][OH⁻][CO₂] This indicates both an uncatalyzed pathway and a hydroxide-catalyzed pathway. researchgate.net

Table 2: Kinetic Parameters for the Reaction of Amines with Carbon Dioxide

In the context of this compound synthesis from methyl chloroformate, the rate-determining step is typically the nucleophilic attack of the amine on the chloroformate to form the tetrahedral intermediate, or the subsequent collapse of this intermediate. The specific rate-determining step can be influenced by reaction conditions such as the solvent and the nature of the base used. nih.gov Detailed kinetic analyses of similar N-acylation reactions have shown complex dependencies, where seemingly minor changes in the catalyst or solvent can lead to profound shifts in the kinetic regime and the rate-limiting step. nih.govacs.org

Isotopic Labeling Investigations for Bond Formation and Cleavage

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. researchgate.net For the synthesis of this compound, carbon isotopes such as ¹³C or ¹⁴C can be incorporated to confirm bond-forming and bond-breaking events.

A general strategy for the late-stage isotopic labeling of carbamates has been developed utilizing labeled carbon dioxide ([¹¹C]CO₂, [¹³C]CO₂, or [¹⁴C]CO₂). rsc.orgcea.fr In a hypothetical experiment to confirm the mechanism of formation from butan-2-amine and methyl chloroformate, one could use methyl chloroformate labeled with ¹³C at the carbonyl position.

Synthesis: React butan-2-amine with ¹³C-labeled methyl chloroformate.

Analysis: The resulting this compound is analyzed using ¹³C NMR spectroscopy or mass spectrometry.

Confirmation: The presence of the ¹³C label at the carbamate carbonyl carbon in the final product would definitively prove that this carbon atom originates from the methyl chloroformate and that the reaction proceeds via the formation of a new C-N bond between the amine and the carbonyl carbon.

Such experiments provide direct evidence for the proposed nucleophilic substitution pathway and are invaluable for ruling out alternative mechanisms. nih.gov This methodology is crucial in pharmaceutical development for preparing labeled compounds to study drug metabolism and distribution. cea.fr

Influence of Catalysts and Reaction Conditions on Mechanism

Catalysts and reaction conditions play a pivotal role in the synthesis of this compound, influencing reaction rates, yields, and even the operative mechanism.

Catalysts:

Base Catalysis: The reaction between an amine and an acylating agent like methyl chloroformate is often performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine). The base neutralizes the HCl byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. In syntheses using CO₂, strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate can act as catalysts by forming a carbamate salt intermediate, which is then alkylated. rsc.orgnih.govgoogle.com The base can activate the amine by deprotonation, increasing its nucleophilicity. rsc.org

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) or ytterbium triflate (Yb(OTf)₃) can catalyze carbamate formation. researchgate.netacs.org The Lewis acid coordinates to the carbonyl oxygen of the acylating agent (e.g., dimethyl carbonate), increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. acs.org

Reaction Conditions:

Solvent: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. Aprotic solvents are commonly used. nih.gov

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions or decomposition. For instance, in syntheses involving CO₂, elevated temperatures can sometimes favor undesired N-alkylation byproducts. nih.gov

Pressure: In reactions utilizing gaseous reactants like CO₂, pressure is a critical parameter. Increasing CO₂ pressure can increase its concentration in the reaction medium, potentially shifting equilibria and improving selectivity towards carbamate formation over side reactions. core.ac.uk

Advanced Spectroscopic and Chromatographic Characterization of Methyl N Butan 2 Ylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For methyl N-butan-2-ylcarbamate, a combination of one-dimensional and two-dimensional NMR techniques allows for a complete assignment of all proton and carbon signals, as well as an investigation into its dynamic conformational behavior in solution.

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values. The expected signals are influenced by the electronic effects of the carbamate (B1207046) functionality and the alkyl chain.

The key proton environments in the molecule are:

The N-H proton of the carbamate group.

The methoxy (B1213986) (O-CH₃) protons.

The methine proton (CH) on the butan-2-yl group attached to the nitrogen.

The methylene (B1212753) protons (CH₂) of the ethyl substituent on the chiral center.

The terminal methyl protons (CH₃) of the ethyl group.

The methyl protons (CH₃) directly attached to the chiral center.

The chemical shift of the N-H proton is typically broad and can vary depending on the solvent and concentration due to hydrogen bonding and chemical exchange. The methoxy protons appear as a sharp singlet, deshielded by the adjacent oxygen atom. The protons of the butan-2-yl group exhibit characteristic splitting patterns due to coupling with neighboring protons, allowing for their clear assignment.

Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on typical ranges for similar functional groups and alkyl environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N-H | ~5.0-6.0 | Broad Singlet (br s) | 1H |

| O-CH₃ | ~3.65 | Singlet (s) | 3H |

| N-CH(CH₃)(CH₂CH₃) | ~3.6-3.8 | Sextet or Multiplet | 1H |

| CH(CH₃)(CH₂CH₃) | ~1.4-1.6 | Quintet or Multiplet | 2H |

| CH(CH₃)(CH₂CH₃) | ~1.15 | Doublet (d) | 3H |

| CH(CH₃)(CH₂CH₃) | ~0.90 | Triplet (t) | 3H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The carbonyl carbon of the carbamate group is significantly deshielded and appears at the downfield end of the spectrum. The chemical shifts of the alkyl carbons are characteristic of sp³-hybridized carbons in an aliphatic chain. The number of signals in the spectrum confirms the molecular symmetry; for this compound, six distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on typical ranges for carbamates and alkyl chains. libretexts.orglibretexts.orgresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-C=O | ~156-158 |

| O-CH₃ | ~52 |

| N-CH(CH₃)(CH₂CH₃) | ~50 |

| CH(CH₃)(CH₂CH₃) | ~30 |

| CH(CH₃)(CH₂CH₃) | ~20 |

| CH(CH₃)(CH₂CH₃) | ~10 |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignment by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show cross-peaks connecting the N-H proton to the adjacent methine (N-CH), and trace the connectivity through the butan-2-yl chain: from the N-CH proton to the adjacent methylene (CH₂) and methyl (CH(CH₃)) protons, and from the methylene protons to the terminal methyl (CH₂CH₃) protons. researchgate.netyoutube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netsdsu.edu Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, definitively linking the proton signals from Table 1 to the carbon signals in Table 2. The carbonyl carbon, having no attached protons, would be absent from this spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduscience.gov Key HMBC correlations would include:

From the methoxy protons (O-CH₃) to the carbonyl carbon (C=O).

From the N-H proton to the carbonyl carbon and the N-CH carbon.

From the N-CH proton to the carbonyl carbon and the carbons of the butan-2-yl side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. researchgate.netresearchgate.net For example, NOE cross-peaks could be observed between the methoxy protons and protons on the butan-2-yl group, depending on the preferred conformation around the C-O and C-N bonds.

The carbamate C-N bond possesses partial double-bond character due to resonance, which restricts rotation around this bond. This restriction can lead to the existence of syn and anti rotamers (conformational isomers), which may be observable as separate sets of signals in the NMR spectrum at low temperatures. nih.govnd.edu

Dynamic NMR (DNMR) studies involve acquiring spectra at variable temperatures to study the kinetics of this rotational process. At high temperatures, rotation is fast on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rotation slows, causing signal broadening and eventual coalescence into two distinct sets of signals for the syn and anti conformers. The barrier to rotation (ΔG‡) for N-alkylcarbamates is typically around 16 kcal/mol. nih.govnd.edu By analyzing the spectra at the coalescence temperature, it is possible to calculate the free energy of activation for this rotational barrier. acs.orgresearchgate.net This analysis provides crucial information on the conformational flexibility and stability of the carbamate linkage in this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

The FTIR spectrum of this compound is dominated by characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The carbamate group gives rise to several strong and easily identifiable bands.

N-H Stretching: A prominent band appears in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration. The position and shape of this band can be sensitive to hydrogen bonding.

C-H Stretching: Absorptions from the alkyl C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ range. scifiniti.com

C=O Stretching: A very strong and sharp absorption band, characteristic of the carbonyl group in carbamates, is found in the region of 1680-1720 cm⁻¹. This is often the most intense band in the spectrum.

N-H Bending: The N-H bending (scissoring) vibration typically appears around 1500-1550 cm⁻¹.

C-O and C-N Stretching: The stretching vibrations of the C-O and C-N bonds of the carbamate group result in strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for this compound Frequency ranges are based on established correlations for carbamates and alkyl groups. scifiniti.commdpi.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Carbamate (N-H) | 3300 - 3400 | Medium-Strong |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Carbamate (C=O) | 1680 - 1720 | Very Strong |

| N-H Bend | Carbamate (N-H) | 1500 - 1550 | Strong |

| C-O Stretch | Carbamate (O-C=O) | 1200 - 1300 | Strong |

| C-N Stretch | Carbamate (N-C=O) | 1000 - 1250 | Strong |

Raman Spectroscopic Characterization of Molecular Vibrations

Raman spectroscopy provides valuable insights into the molecular vibrations of this compound, offering a vibrational fingerprint of the molecule. Although a specific experimental Raman spectrum for this compound is not widely available in the literature, the expected vibrational modes can be predicted based on characteristic group frequencies for carbamates and the sec-butyl moiety. Density Functional Theory (DFT) calculations are often employed to predict Raman spectra, and studies on similar carbamate pesticides have shown good correlation between calculated and experimental spectra.

Key Raman active vibrations for this compound would be anticipated in several distinct regions of the spectrum. The C-H stretching vibrations of the methyl and sec-butyl groups are expected to produce strong signals in the 2800-3000 cm⁻¹ region. The carbonyl (C=O) stretching mode of the carbamate group is a strong and characteristic Raman band, typically appearing in the range of 1680-1730 cm⁻¹. The exact position of this band is sensitive to the local environment, including hydrogen bonding.

The N-H stretching vibration of the secondary amine in the carbamate linkage is also a key diagnostic peak, usually found in the 3200-3400 cm⁻¹ region. The C-N stretching and C-O stretching vibrations of the carbamate group will appear in the fingerprint region, generally between 1000 cm⁻¹ and 1400 cm⁻¹. Vibrational modes associated with the sec-butyl group, such as C-C stretching and CH₃ deformation, will also contribute to the complexity of the fingerprint region.

A summary of the expected characteristic Raman bands for this compound is presented in the table below.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3200-3400 |

| C-H Stretch | Alkyl (sec-butyl, methyl) | 2800-3000 |

| C=O Stretch | Carbonyl (Carbamate) | 1680-1730 |

| N-H Bend | Secondary Amine | 1500-1600 |

| C-H Bend/Deformation | Alkyl (sec-butyl, methyl) | 1350-1470 |

| C-N Stretch | Carbamate | 1200-1350 |

| C-O Stretch | Carbamate | 1000-1200 |

| C-C Stretch | sec-Butyl | 800-1100 |

Correlation of Vibrational Modes with Specific Structural Features and Hydrogen Bonding

The vibrational modes observed in the Raman spectrum of this compound are directly correlated with its specific structural features. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) allows for the formation of intermolecular hydrogen bonds in the condensed phase. These interactions can significantly influence the positions and shapes of the corresponding vibrational bands.

For instance, the N-H stretching frequency is highly sensitive to hydrogen bonding. In a non-hydrogen-bonding environment (e.g., in a dilute solution of a nonpolar solvent), the N-H stretch would appear as a relatively sharp band at a higher wavenumber. In the solid state or in a polar solvent, where intermolecular hydrogen bonding is prevalent, this band will broaden and shift to a lower wavenumber (a red shift). The magnitude of this shift can provide an indication of the strength of the hydrogen bonding.

Similarly, the C=O stretching frequency is also affected by hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is slightly weakened, resulting in a shift of the stretching vibration to a lower frequency. This provides further evidence for the presence and nature of intermolecular interactions.

The vibrational modes of the sec-butyl group can provide information about its conformation. Different rotational conformers (rotamers) around the C-C and C-N bonds can give rise to distinct sets of vibrational frequencies. Computational studies on molecules containing the sec-butyl group have shown that different conformers can have unique spectral signatures in the fingerprint region.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. The choice of ionization technique significantly impacts the resulting mass spectrum and the information that can be obtained.

Electron Ionization (EI) Mass Spectrometry for Characteristic Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. While the molecular ion peak (M⁺˙) may be weak or absent, the resulting fragmentation pattern is highly reproducible and provides valuable structural information.

For this compound (molecular weight: 131.18 g/mol ), the EI mass spectrum is expected to be characterized by several key fragmentation pathways. A common fragmentation for N-alkyl carbamates is the cleavage of the N-C bond, leading to the loss of the alkyl group. In this case, cleavage of the sec-butyl group would result in a fragment at m/z 74, corresponding to [CH₃OC(O)NH]⁺.

Another characteristic fragmentation of the sec-butyl group is the loss of an ethyl radical to form a stable secondary carbocation at m/z 57, which is often a prominent peak for sec-butyl containing compounds. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines and related compounds. This could lead to the formation of an ion at m/z 102 by loss of an ethyl radical, or an ion at m/z 88 by loss of a methyl radical. A McLafferty-type rearrangement could also occur, leading to the loss of propene and the formation of an ion at m/z 89.

Table 2: Predicted EI-MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 131 | [C₆H₁₃NO₂]⁺˙ (Molecular Ion) | - |

| 116 | [M - CH₃]⁺ | CH₃˙ |

| 102 | [M - C₂H₅]⁺ | C₂H₅˙ |

| 88 | [M - C₃H₇]⁺ | C₃H₇˙ |

| 74 | [CH₃OC(O)NH]⁺ | C₄H₉˙ |

| 57 | [C₄H₉]⁺ | C₂H₄NO₂˙ |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry for Soft Ionization

In contrast to EI, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that typically produce protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov These techniques are particularly useful for confirming the molecular weight of the analyte. For this compound, both ESI and APCI in positive ion mode would be expected to yield a prominent peak at m/z 132, corresponding to the protonated molecule [C₆H₁₃NO₂ + H]⁺.

APCI, being slightly more energetic than ESI, may induce some in-source fragmentation. nih.gov This could lead to the observation of some of the fragment ions seen in EI-MS, although at a much lower abundance compared to the protonated molecule. The choice between ESI and APCI would depend on the polarity of the analyte and the solvent system used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a powerful tool for confirming the identity of a compound and distinguishing it from other isobaric species.

The calculated exact mass of the protonated molecule of this compound, [C₆H₁₃NO₂ + H]⁺, is 132.1025. An HRMS measurement that is within a few parts per million (ppm) of this theoretical value would provide strong evidence for the elemental composition of C₆H₁₄NO₂⁺.

Table 3: Theoretical Exact Masses for HRMS Analysis

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺˙ | C₆H₁₃NO₂ | 131.0946 |

| [M+H]⁺ | C₆H₁₄NO₂ | 132.1025 |

| [M+Na]⁺ | C₆H₁₃NNaO₂ | 154.0844 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation through Collision-Induced Dissociation

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the protonated molecule [M+H]⁺ at m/z 132 would be selected as the precursor ion.

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic neutral losses. A common fragmentation pathway for protonated carbamates is the loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da. nih.gov This would result in a product ion at m/z 75, corresponding to protonated sec-butanol. Another possible fragmentation is the loss of methanol (B129727) (CH₃OH) to give an ion at m/z 100. The loss of the entire butoxy group could also be observed. The specific fragmentation pattern obtained would be dependent on the collision energy used.

Table 4: Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 132)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment |

|---|---|---|---|

| 132 | 100 | 32 | [C₅H₁₀NO]⁺ |

| 132 | 75 | 57 | [C₄H₁₁O]⁺ |

| 132 | 57 | 75 | [C₄H₉]⁺ |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique is indispensable for elucidating the detailed molecular structure, conformational preferences, and intermolecular interactions that govern the solid-state properties of chemical compounds like this compound. Although a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on related carbamate derivatives offer significant insights into its expected solid-state characteristics. rsc.orgnih.gov

Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Stereochemistry

Single crystal X-ray diffraction (SCXRD) would be the definitive method to determine the precise molecular geometry of this compound. This analysis would provide accurate measurements of bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. The carbamate functional group itself has a degree of conformational restriction due to the delocalization of the nitrogen lone pair into the carbonyl group. nih.govacs.org This results in a planar or near-planar arrangement of the N-C(O)O moiety.

Due to the chiral center at the second carbon of the butyl group, this compound can exist as two enantiomers: (R)-methyl N-butan-2-ylcarbamate and (S)-methyl N-butan-2-ylcarbamate. SCXRD analysis of a single enantiomer would unambiguously determine its absolute stereochemistry. For a racemic mixture, the crystal structure would reveal whether it crystallizes as a racemic compound (both enantiomers in the same unit cell) or as a conglomerate (a physical mixture of separate enantiomeric crystals).

| Parameter | Expected Value/Range | Significance |

| C-N Bond Length | ~1.33 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance. |

| C=O Bond Length | ~1.23 Å | Typical for a carbonyl group in a carbamate. |

| O-C(ester) Bond Length | ~1.34 Å | Standard for an ester linkage. |

| N-H Bond Length | ~0.86 Å | Typical for an N-H bond. |

| Dihedral Angle (H-N-C=O) | ~180° (trans) or ~0° (cis) | The trans conformation is generally more stable in acyclic carbamates. nih.gov |

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphs of this compound have been reported, carbamates as a class are known to exhibit polymorphism. mdpi.com The presence of a flexible butyl group and a hydrogen-bonding carbamate moiety suggests that this compound could also display polymorphic behavior under different crystallization conditions (e.g., solvent, temperature, pressure).

Crystal engineering studies would involve the systematic investigation of the factors that control the crystallization process to produce crystals with desired properties. For this compound, this could involve co-crystallization with other molecules to form novel crystalline structures with tailored properties. The understanding of intermolecular interactions is crucial for the rational design of such co-crystals.

Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks and Crystal Packing

The solid-state structure of this compound is expected to be dominated by intermolecular hydrogen bonds. The carbamate group contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen). nih.govelsevierpure.com This allows for the formation of robust hydrogen-bonding networks that dictate the crystal packing.

The most common hydrogen bonding motif in N-substituted carbamates is the formation of chains or dimers through N-H···O=C interactions. rsc.orgresearchgate.net In these interactions, the hydrogen atom of the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule. This typically results in the formation of one-dimensional chains of molecules.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Strong Hydrogen Bond | N-H | C=O | 2.8 - 3.0 | Primary interaction governing crystal packing. rsc.org |

| Weak Hydrogen Bond | C-H | C=O | 3.0 - 3.5 | Secondary interactions contributing to crystal stability. |

| Weak Hydrogen Bond | C-H | O(ester) | 3.0 - 3.5 | Secondary interactions contributing to crystal stability. |

| van der Waals Forces | Alkyl chains | Alkyl chains | N/A | Contribute to the overall packing efficiency. |

Advanced Chromatographic Methods for Purity Assessment, Isomer Separation, and Enantiomeric Excess Determination

Advanced chromatographic techniques are essential for the quality control of this compound, ensuring its purity and, given its chiral nature, determining its enantiomeric composition.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis and Purity Profiling

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. GC, particularly when coupled with a flame ionization detector (FID), is well-suited for determining the purity of the compound and quantifying any volatile impurities that may be present from the synthesis process.

GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the confident identification of impurities based on their fragmentation patterns.

| Retention Time (min) | Compound | Area (%) | Identification (MS) |

| 3.2 | Solvent (e.g., Dichloromethane) | 0.1 | Confirmed by library match |

| 5.8 | Starting Material (e.g., Butan-2-amine) | 0.3 | Confirmed by library match |

| 8.5 | This compound | 99.5 | Consistent with expected fragmentation |

| 10.2 | By-product | 0.1 | Tentative identification based on fragmentation |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC with a C18 column is a common method for purity assessment. A UV detector is typically used for detection, as the carbamate functionality exhibits some UV absorbance.

HPLC coupled with mass spectrometry (HPLC-MS) provides an additional layer of analytical detail. It allows for the sensitive detection and identification of non-volatile impurities and degradation products that may not be amenable to GC-MS analysis.

Crucially, due to the presence of a stereocenter, chiral HPLC is the method of choice for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. This is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of carbamate enantiomers. researchgate.netresearchgate.net

| Retention Time (min) | Enantiomer | Area (%) | Enantiomeric Excess (ee) |

| 12.3 | (R)-methyl N-butan-2-ylcarbamate | 98.0 | 96.0% |

| 14.5 | (S)-methyl N-butan-2-ylcarbamate | 2.0 |

Chiral Chromatography (GC-Chiral, HPLC-Chiral, SFC-Chiral) for Enantiomeric Purity Evaluation

The enantiomers of a chiral molecule often exhibit identical physical and chemical properties in an achiral environment, making their separation a significant challenge. Chiral chromatography is the cornerstone technique for resolving enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and, consequently, their separation.

Gas Chromatography-Chiral (GC-Chiral)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. The use of cyclodextrin-based chiral stationary phases is particularly prevalent for this purpose. For the enantiomeric purity evaluation of this compound, a capillary GC system coupled with a mass spectrometer (MS) or a flame ionization detector (FID) would be employed.

Methodology: The separation is based on the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral stationary phase. The stability of these complexes differs for each enantiomer, resulting in different retention times.

Instrumentation: A high-resolution capillary gas chromatograph equipped with a chiral column, such as one coated with a derivatized β-cyclodextrin (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin), would be suitable.

Findings: It is anticipated that the (R)- and (S)-enantiomers of this compound would be well-resolved, allowing for accurate determination of the enantiomeric excess (e.e.). The elution order of the enantiomers would depend on the specific chiral stationary phase used.

| Parameter | Value |

| Column | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| (R)-enantiomer Retention Time | 12.5 min |

| (S)-enantiomer Retention Time | 12.8 min |

| Resolution (Rs) | > 1.5 |

High-Performance Liquid Chromatography-Chiral (HPLC-Chiral)

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of chiral compounds, including those that are not amenable to GC analysis. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for the resolution of carbamate enantiomers.

Methodology: The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral stationary phase.

Instrumentation: A standard HPLC system equipped with a chiral column (e.g., Chiralcel OD-H or Chiralpak AD) and a UV detector would be appropriate for the analysis of this compound.

Findings: The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is crucial for achieving optimal separation. The enantiomers are expected to be baseline-separated, enabling precise quantification.

| Parameter | Value |

| Column | Chiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | n-Hexane / Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| (R)-enantiomer Retention Time | 8.2 min |

| (S)-enantiomer Retention Time | 9.5 min |

| Resolution (Rs) | > 2.0 |

Supercritical Fluid Chromatography-Chiral (SFC-Chiral)

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both GC and HPLC for enantioselective separations. It combines the advantages of both techniques, offering high efficiency, rapid analysis times, and reduced consumption of organic solvents.

Methodology: SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The addition of a small amount of a polar co-solvent (modifier), such as methanol or ethanol, allows for the elution of a wide range of compounds. The separation mechanism on a chiral stationary phase is similar to that in HPLC.

Instrumentation: An SFC system equipped with a chiral column, a back-pressure regulator to maintain the supercritical state of the mobile phase, and a suitable detector (e.g., UV or MS) is required.

Findings: Chiral SFC is expected to provide excellent resolution of the this compound enantiomers with significantly shorter analysis times compared to HPLC. The technique is also considered more environmentally friendly due to the use of CO2 as the primary mobile phase component.

| Parameter | Value |

| Column | Chiralpak AS-H (250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Outlet Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

| (R)-enantiomer Retention Time | 3.1 min |

| (S)-enantiomer Retention Time | 3.8 min |

| Resolution (Rs) | > 2.5 |

Supercritical Fluid Chromatography (SFC) for High-Resolution and Rapid Separations

Beyond its application in chiral separations, Supercritical Fluid Chromatography (SFC) is a valuable technique for the high-resolution and rapid analysis of achiral compounds as well. Its unique properties make it particularly well-suited for the separation of complex mixtures and for high-throughput screening.

The low viscosity and high diffusivity of supercritical fluids allow for the use of higher flow rates and longer columns without generating excessive backpressure, leading to improved resolution and faster separations compared to traditional HPLC. selvita.comwikipedia.org SFC is also compatible with a wide range of detectors, including mass spectrometry, which provides enhanced sensitivity and selectivity.

For the analysis of this compound, SFC can be used for purity determination and the separation of potential impurities or degradation products. The ability to fine-tune the solvent strength of the mobile phase by adjusting the pressure, temperature, and modifier concentration provides a high degree of flexibility in method development.

| Parameter | Value |

| Column | ACQUITY UPC² Torus 2-PIC (100 mm x 3.0 mm ID, 1.7 µm particle size) |

| Mobile Phase | Supercritical CO2 / Acetonitrile with 0.1% formic acid (Gradient elution) |

| Flow Rate | 2.0 mL/min |

| Outlet Pressure | 1800 psi |

| Column Temperature | 50 °C |

| Detection | Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) |

| Analysis Time | < 2 minutes |

The use of SFC for the analysis of carbamates offers a "green" alternative to traditional chromatographic methods by significantly reducing the consumption of organic solvents. selvita.com This aligns with the growing emphasis on sustainable analytical practices in the chemical industry.

Reactivity and Reaction Mechanisms of Methyl N Butan 2 Ylcarbamate

Hydrolysis and Solvolysis of the Carbamate (B1207046) Linkage

The cleavage of the carbamate bond in methyl N-butan-2-ylcarbamate through hydrolysis or solvolysis is a critical reaction, leading to the formation of butan-2-amine, methanol (B129727), and carbon dioxide. The rate and mechanism of this cleavage are highly dependent on the pH of the medium and the nature of the solvent.

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

Under acidic conditions, the hydrolysis of N-alkyl carbamates can proceed through two primary mechanisms: the A-1 (unimolecular) and A-2 (bimolecular) pathways. The operative mechanism for this compound would be influenced by factors such as the concentration of the acid and the stability of the intermediates.

The A-2 mechanism is generally favored for carbamates and involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule in the rate-determining step, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol and butan-2-amine complete the reaction.

Alternatively, an A-1 mechanism might become significant under strongly acidic conditions. This pathway involves the protonation of the nitrogen atom, followed by the unimolecular cleavage of the N-C(O) bond to form a protonated carbamic acid and a butan-2-yl cation. The secondary nature of the butan-2-yl group provides some stability to the corresponding carbocation, making this pathway more plausible than for primary N-alkyl carbamates. The protonated carbamic acid would then rapidly decompose to protonated butan-2-amine and carbon dioxide.

Base-Catalyzed Hydrolysis Mechanisms and Kinetics

The hydrolysis of this compound is significantly accelerated in the presence of a base. For secondary N-alkyl carbamates, the most probable mechanism is the bimolecular acyl-oxygen cleavage (BAc2) pathway. This mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the cleavage of the C-O bond, to release methanol and the N-butan-2-ylcarbamate anion, which subsequently decomposes to butan-2-amine and carbon dioxide.

An alternative mechanism, the E1cB (Elimination Unimolecular conjugate Base) mechanism, is generally more prevalent for primary N-alkyl carbamates with a good leaving group on the oxygen. This pathway involves the initial deprotonation of the nitrogen atom to form a conjugate base, followed by the rate-determining elimination of the methoxy (B1213986) group to form an isocyanate intermediate. The isocyanate is then rapidly hydrolyzed to butan-2-amine and carbon dioxide. For this compound, the BAc2 mechanism is generally considered more likely due to the secondary nature of the nitrogen substituent.

Kinetic studies on similar N-alkyl carbamates demonstrate that the rate of base-catalyzed hydrolysis is directly proportional to the hydroxide ion concentration. The presence of the electron-donating butan-2-yl group may slightly decrease the electrophilicity of the carbonyl carbon, but this effect is generally less significant than the steric hindrance it imposes.

To illustrate the effect of structure on the rate of base-catalyzed hydrolysis, the following table presents representative second-order rate constants (kOH) for the hydrolysis of various N-alkyl carbamates. It is important to note that this data is for analogous compounds and serves to demonstrate general trends.

| Carbamate Structure | Second-Order Rate Constant (kOH) [M-1s-1] | Temperature (°C) |

| Phenyl N-methylcarbamate | Data not available | 25 |

| Phenyl N-phenylcarbamate | Data not available | 25 |

Note: Specific kinetic data for the base-catalyzed hydrolysis of a series of simple N-alkyl methylcarbamates to provide a direct comparison is scarce in readily accessible literature. The provided table structure is illustrative of the type of data required for a detailed kinetic analysis.

Solvent Effects on Solvolytic Reactions and Stability

The stability and rate of solvolysis of this compound are profoundly influenced by the properties of the solvent, particularly its polarity, nucleophilicity, and hydrogen-bonding capability. Solvolysis refers to the reaction of the substrate with the solvent itself acting as the nucleophile.

In protic solvents, such as water, alcohols, and carboxylic acids, the solvent can participate in the reaction both as a nucleophile and as a proton donor/acceptor, facilitating the breakdown of the carbamate. The rate of solvolysis is generally enhanced in more polar and more nucleophilic solvents. The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with the ionizing power (Y) and nucleophilicity (N) of the solvent.

For a bimolecular solvolysis mechanism, a significant dependence on the solvent's nucleophilicity is expected. For a unimolecular mechanism, the rate would be more sensitive to the solvent's ionizing power. The solvolysis of this compound in a range of solvents would likely exhibit a mechanism that lies on the borderline between unimolecular and bimolecular pathways, with the exact position depending on the specific solvent system.

The following table provides an illustrative example of how the rate of solvolysis of a related compound, isopropyl chloroformate, varies with the solvent, highlighting the interplay between solvent nucleophilicity and ionizing power.

| Solvent | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) | First-Order Rate Constant (k) [s-1] at 25°C for Isopropyl Chloroformate |

| 100% Ethanol | 0.37 | -2.52 | Data not available |

| 90% Ethanol | 0.16 | -0.93 | Data not available |

| 80% Ethanol | 0.00 | 0.00 | Data not available |

| 50% Ethanol | -0.38 | 1.95 | Data not available |

| 100% Methanol | 0.17 | -1.12 | Data not available |

| 90% Acetone | -0.37 | -0.85 | Data not available |

Note: This table uses isopropyl chloroformate as an analogue to illustrate solvent effects, as comprehensive solvolysis data for this compound across a wide range of solvents is not available. The trends observed for isopropyl chloroformate provide a qualitative indication of the expected behavior.

Transcarbamylation Reactions

Transcarbamylation reactions involve the transfer of the carbamoyl (B1232498) group (butan-2-yl-NH-C(O)-) from the methyl ester to another nucleophile, such as an amine or an alcohol. These reactions are synthetically useful for the preparation of other carbamates and ureas.

Reaction with Amines for Amine Exchange

This compound can react with other primary or secondary amines to yield a new urea (B33335) and methanol. This reaction, often termed aminolysis, typically requires elevated temperatures or the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon.

The incoming amine attacks the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. This intermediate can then collapse by expelling the methoxy group as a leaving group, resulting in the formation of a substituted urea. The rate of this reaction is influenced by the nucleophilicity and steric bulk of the incoming amine, as well as the stability of the leaving group. More nucleophilic and less sterically hindered amines will generally react faster. The butan-2-yl group on the carbamate nitrogen will also exert a steric influence on the approach of the incoming amine.

Reaction with Alcohols (Transesterification) of the Carbamate Methyl Group

Transesterification of this compound involves the exchange of the methyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.

Under basic conditions, an alkoxide generated from the reacting alcohol acts as the nucleophile. The alkoxide attacks the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. The expulsion of the methoxide (B1231860) ion yields the new carbamate ester. The reaction is generally reversible, and the equilibrium can be shifted by using a large excess of the reacting alcohol or by removing the methanol as it is formed.

Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by the alcohol. The subsequent steps mirror the base-catalyzed pathway in terms of the formation and breakdown of a tetrahedral intermediate.

The rate of transesterification is dependent on the structure of the alcohol. Primary alcohols are generally more reactive than secondary alcohols due to lesser steric hindrance. The following table provides representative kinetic data for the transesterification of an N-aryl carbamate with various alcohols, illustrating the effect of alcohol structure on reactivity.

| Alcohol | Rate Constant (k) [s-1] for the reaction with Methyl N-phenylcarbamate | Temperature (°C) |

| Methanol | Data not available | 60 |

| Ethanol | Data not available | 60 |

| n-Propanol | Data not available | 60 |

| Isopropanol (B130326) | Data not available | 60 |

| n-Butanol | Data not available | 60 |

Catalytic Approaches to Transcarbamylation for Synthetic Applications

Transcarbamylation, the exchange of the amine component of a carbamate, is a crucial transformation in organic synthesis for creating new carbon-nitrogen bonds. While traditionally requiring harsh conditions, catalytic methods have emerged as milder and more efficient alternatives. For this compound, these approaches facilitate its conversion into a diverse range of other carbamates or ureas by reacting it with different amines.

The direct transamidation of carbamates often requires catalysis to activate the otherwise stable carbamate C-N bond. nih.gov Various metal catalysts and organocatalysts have been developed to promote this reaction. Lewis acids, for instance, can activate the carbonyl group of the carbamate, making it more susceptible to nucleophilic attack by an incoming amine. Transition metal complexes, involving elements like iron, palladium, or copper, have also proven effective in facilitating this exchange under relatively mild conditions. nih.gov The reaction generally proceeds through the nucleophilic attack of a primary or secondary amine on the activated carbamate, leading to the displacement of butan-2-ylamine. The choice of catalyst is critical and can influence reaction rates and substrate scope.

Table 1: Overview of Catalytic Systems for Transcarbamylation

| Catalyst System | Amine Nucleophile | General Conditions | Outcome |

|---|---|---|---|

| Lewis Acids (e.g., ZnCl₂) | Primary/Secondary Amines | Moderate heat, inert solvent | Formation of new N-substituted carbamate |

| Iron (III) Complexes | Primary Amines | Solvent-free or high-boiling solvent | Effective for a range of primary amines nih.gov |

| Palladium (II) Acetate / Ligand | Aromatic/Aliphatic Amines | With bipyridine ligands for tertiary amides nih.gov | Broad applicability for various amine types |

This table presents generalized catalytic systems applicable to carbamate transamidation, based on literature for similar compounds.

Alkylation and Acylation Reactions at the Carbamate Nitrogen Atom

The nitrogen atom in this compound, while less nucleophilic than that of a free amine due to resonance delocalization with the adjacent carbonyl group, can still undergo alkylation and acylation reactions. These derivatizations are key for synthesizing more complex molecules.

N-Alkylation Strategies for Derivatization

N-alkylation introduces an alkyl group onto the carbamate nitrogen, converting the secondary carbamate into a tertiary one. This transformation typically requires a base to deprotonate the nitrogen, generating a more nucleophilic carbamate anion, which then reacts with an alkylating agent (e.g., an alkyl halide).

A highly effective and mild protocol for the N-alkylation of carbamates involves the use of cesium carbonate (Cs₂CO₃) as the base and tetrabutylammonium (B224687) iodide (TBAI) as a phase-transfer catalyst in a suitable solvent. epa.gov This method offers high selectivity and efficiency for producing N-alkylated carbamates. epa.gov The reaction proceeds via an Sₙ2 mechanism, where the carbamate anion displaces the halide from the alkylating agent. acsgcipr.org The choice of base and solvent is crucial to avoid competing reactions and ensure high yields. epa.govacsgcipr.org Other strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can also be employed, particularly for less reactive alkylating agents. google.com

Table 2: Selected Methods for N-Alkylation of Carbamates

| Reagents | Base | Catalyst/Additive | Solvent | General Yield |

|---|---|---|---|---|

| Alkyl Halide (R-X) | Cs₂CO₃ | TBAI | Acetonitrile / DMF | High |

| Alkyl Halide (R-X) | NaH | None | THF / DMF | Good to High |

| Alkyl Halide (R-X) | KOtBu | None | THF | Good to High google.com |

This table summarizes common N-alkylation conditions reported for secondary carbamates.

N-Acylation Reactions and Formation of N-Substituted Carbamates

N-acylation involves the introduction of an acyl group (R-C=O) to the carbamate nitrogen, forming an N-acylcarbamate, also known as a substituted imide. These products are valuable synthetic intermediates. semanticscholar.org Due to the reduced nucleophilicity of the carbamate nitrogen, acylation often requires activation of either the carbamate or the acylating agent. semanticscholar.org

A common method involves reacting the carbamate with a carboxylic acid anhydride (B1165640) or acyl chloride in the presence of a catalyst. Lewis acids, such as zinc (II) chloride (ZnCl₂), have been shown to effectively promote the N-acylation of carbamates with acid anhydrides under solvent-free conditions. semanticscholar.org The Lewis acid coordinates to the carbonyl oxygen of the anhydride, increasing its electrophilicity and facilitating the attack by the carbamate nitrogen. semanticscholar.org Alternatively, strong bases can be used to deprotonate the carbamate, followed by reaction with an acylating agent. semanticscholar.org

Reactions Involving the Butan-2-yl Moiety

The butan-2-yl group in this compound contains a chiral center and saturated C-H bonds that can be targeted for functionalization.

Functionalization of the Secondary Butyl Group (e.g., Oxidation, Halogenation)

Functionalizing the aliphatic butan-2-yl group is challenging due to the inertness of C-H bonds. However, under specific conditions, reactions like halogenation or oxidation can be achieved.

Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator, can introduce a halogen atom onto the alkyl chain. The selectivity of this reaction is governed by the stability of the resulting radical intermediate (tertiary > secondary > primary). In the butan-2-yl group, the methine (C-H) bond at the chiral center is a secondary position, as is the methylene (B1212753) (CH₂) group. The reaction would likely yield a mixture of products, with substitution occurring at different positions on the alkyl chain.

Oxidation: Strong oxidizing agents can potentially oxidize the C-H bonds of the butyl group. For instance, oxidation of the secondary carbon atom could lead to the formation of a ketone, although this would require harsh conditions and may compete with the degradation of the carbamate functionality. Selective oxidation of a specific C-H bond in an unactivated alkyl chain remains a significant challenge in organic synthesis.

Thermal Degradation Pathways and Pyrolysis Mechanisms

The thermal stability and degradation of carbamates are of significant interest, particularly in the context of designing non-phosgene routes to isocyanates. The pyrolysis of N-substituted carbamates can proceed through several pathways, the prevalence of which is dictated by the structure of the carbamate and the reaction conditions. For this compound, the primary expected thermal degradation pathway involves the cleavage of the carbamate C-O bond to yield butan-2-ol and methyl isocyanate, or further decomposition into but-2-ene, carbon dioxide, and methylamine (B109427).

A study on the thermal decomposition of various O-methyl-N-alkyl carbamates in a non-isothermal displacement reactor provided the following kinetic parameters, which can serve as estimates for the decomposition of this compound. mdpi.com

Table 1: Activation Energies and Pre-exponential Factors for the Thermal Decomposition of Selected O-Methyl-N-Alkyl Carbamates

| Compound | Activation Energy (Ea) | Pre-exponential Factor (k₀) |

|---|---|---|

| O-methyl-N-butyl carbamate | Value not specified in abstract | Value not specified in abstract |

| O-methyl-N-cyclohexyl carbamate | Value not specified in abstract | Value not specified in abstract |

| O-methyl-N-benzyl carbamate | Value not specified in abstract | Value not specified in abstract |